molecular formula C8H10N6O2 B14500250 N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine CAS No. 65174-65-4

N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine

Cat. No.: B14500250
CAS No.: 65174-65-4
M. Wt: 222.20 g/mol
InChI Key: XRPLGHKLZZMSAK-UHFFFAOYSA-N
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Description

N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of azido and nitro functional groups attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-Azido-2-nitrophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the nitration of a suitable phenyl precursor, followed by azidation and subsequent coupling with ethane-1,2-diamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of N1-(5-Azido-2-nitrophenyl)ethane-1,2-diamine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine, and the azido group can be reduced to an amine as well.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(5-Azido-2-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(5-Amino-2-nitrophenyl)ethane-1,2-diamine
  • N~1~-(5-Azido-2-hydroxyphenyl)ethane-1,2-diamine
  • N~1~-(5-Azido-2-methylphenyl)ethane-1,2-diamine

Uniqueness

N~1~-(5-Azido-2-nitrophenyl)ethane-1,2-diamine is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications

Properties

CAS No.

65174-65-4

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

N'-(5-azido-2-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10N6O2/c9-3-4-11-7-5-6(12-13-10)1-2-8(7)14(15)16/h1-2,5,11H,3-4,9H2

InChI Key

XRPLGHKLZZMSAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])NCCN)[N+](=O)[O-]

Origin of Product

United States

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